[2,3'-Bipyridine]-5-carbonitrile
Description
[2,3'-Bipyridine]-5-carbonitrile is a heteroaromatic compound featuring two pyridine rings connected at the 2- and 3'-positions, with a nitrile (-CN) substituent at the 5-position of the first pyridine ring. This scaffold is of significant interest in medicinal chemistry due to its structural versatility and electronic properties, enabling interactions with biological targets such as cyclin-dependent kinases (CDKs) and central nervous system (CNS) receptors .
Properties
IUPAC Name |
6-pyridin-3-ylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-6-9-3-4-11(14-7-9)10-2-1-5-13-8-10/h1-5,7-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWSCQGLFYBYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , where a halogenated pyridine reacts with a boronic acid derivative in the presence of a palladium catalyst . Another approach is the Stille coupling reaction , which involves the reaction of a halogenated pyridine with an organotin compound . These reactions are usually carried out under inert conditions with appropriate solvents and bases to facilitate the coupling process.
Industrial Production Methods: Industrial production of [2,3’-Bipyridine]-5-carbonitrile may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: [2,3’-Bipyridine]-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of bipyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of aminobipyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Bipyridine N-oxides.
Reduction: Aminobipyridine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of [2,3’-Bipyridine]-5-carbonitrile primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as donor sites, forming stable complexes with metal ions. These metal complexes can participate in various catalytic cycles, facilitating chemical transformations. The nitrile group can also interact with biological targets, potentially modulating enzyme activity or receptor binding .
Comparison with Similar Compounds
Structural Characterization :
- 1H NMR (DMSO-d6): δ 9.34 (d, 1H), 9.14 (d, 1H), 8.71 (dd, 1H), 8.52 (dd, 1H), 8.46 (dd, 1H), 8.30 (d, 1H), 7.58 (dd, 1H) .
- 13C NMR (DMSO-d6): δ 157.04 (C≡N), 152.72–108.12 (pyridine carbons) .
Comparative Analysis with Structural Analogues
Table 1: Structural and Functional Comparison of Bipyridine Carbonitrile Derivatives
Impact of Substituent Position on Activity
- Nitrile Position : The 5-position nitrile in this compound optimizes hydrogen bonding with CDK active sites, while the 6-position nitrile in [2,4'-bipyridine]-6-carbonitrile may alter binding kinetics due to steric effects .
- Thioxo and Thiophene Groups : The 6-thioxo moiety in compound 4-(4-Methoxyphenyl)-6-thioxo-... enhances π-stacking interactions with amyloid-beta aggregates, critical for anti-Alzheimer activity .
Electronic and Solubility Profiles
- Electron-Withdrawing Effects : The -CN group reduces electron density on the pyridine rings, enhancing electrophilicity and reactivity in cross-coupling reactions .
- Solubility : Derivatives with polar groups (e.g., -OCH3 in 4-(4-Methoxyphenyl)-...) exhibit improved aqueous solubility, whereas chloro- or thiophene-substituted analogs are more lipid-soluble .
Biological Activity
[2,3'-Bipyridine]-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
This compound features a bipyridine structure with a carbonitrile group at the 5-position. Its molecular formula is C₁₁H₈N₂, and it has a molecular weight of approximately 172.2 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to coordinate with metal ions through the nitrogen atoms in the bipyridine rings. This coordination can enhance the compound's interaction with biological targets, modulating enzyme activity or receptor binding. The nitrile group may also play a role in these interactions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a series of synthesized compounds demonstrated broad-spectrum antimicrobial activity against various bacterial strains. Notably, compounds linked at position-6 with thio or oxo moieties showed significant efficacy in inhibiting bacterial growth .
| Compound | Activity Type | Efficacy |
|---|---|---|
| 2b | Antimicrobial | High |
| 4b | Antimicrobial | Moderate |
| 7e | Antimicrobial | High |
| 8 | Antimicrobial | Moderate |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties . Studies indicate that certain derivatives inhibit COX-2 enzymes, which are crucial in inflammatory processes. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions can enhance anti-inflammatory effects .
Anticancer Activity
Research has increasingly focused on the anticancer potential of this compound. Some derivatives have shown promising results in vitro against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cancer progression.
Case Studies
- Synthesis and Screening : A study synthesized several new [2,3'-Bipyridine]-5-carbonitriles as analogs of etoricoxib. The screening revealed that specific modifications significantly enhanced both anti-inflammatory and antimicrobial activities .
- Pharmacophore Modeling : Pharmacophore modeling studies were conducted to identify key structural features that influence bioactivity. These studies revealed that specific functional groups at position-6 could enhance both anti-inflammatory and antimicrobial activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
